molecular formula C20H29N3O5 B15101443 Ethyl 4-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}piperazine-1-carboxylate

Ethyl 4-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B15101443
M. Wt: 391.5 g/mol
InChI Key: ONBGUKLDOCACNK-UHFFFAOYSA-N
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Description

Ethyl 4-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyridine derivative, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Pyridine Derivative: The pyridine derivative can be synthesized through a series of reactions starting from 4,6-dimethyl-2-oxo-1,2-dihydropyridine

    Coupling with Piperazine: The pyridine derivative is then coupled with piperazine-1-carboxylate under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}piperazine-1-carboxylate can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 4-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}piperazine-1-carboxylate: shares similarities with other piperazine derivatives and pyridine-based compounds.

    4,6-Dimethyl-2-oxo-1,2-dihydropyridine: A precursor in the synthesis of the target compound.

    Tetrahydrofuran derivatives: Compounds containing the tetrahydrofuran ring structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Ethyl 4-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}piperazine-1-carboxylate (CAS Number: 1676054-36-6) is a compound of significant interest due to its potential biological activities. This article reviews the structure, synthesis, and biological implications of this compound based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is C20H29N3O5C_{20}H_{29}N_{3}O_{5}, with a molecular weight of 391.5 g/mol. The compound features a piperazine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H29N3O5
Molecular Weight391.5 g/mol
CAS Number1676054-36-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of key intermediates. The synthetic routes often utilize various reagents and conditions to optimize yield and purity. Common methods include the use of tetrahydrofuran derivatives and piperazine coupling reactions.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to modulation of various biological pathways, including those involved in cell proliferation and differentiation.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit significant pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest potential antitumor effects through inhibition of cell growth in various cancer cell lines.
  • Neuroprotective Effects : The compound may exhibit neuroprotective properties by modulating neuroinflammatory pathways.
  • Antimicrobial Properties : Similar derivatives have shown promise in combating bacterial infections.

Case Studies

Several studies have explored the biological implications of related compounds:

  • Antiproliferative Effects : In a study evaluating the antiproliferative effects on HL60 cells, derivatives exhibited strong activity comparable to established treatments .
  • Neuroprotection : A study highlighted the potential neuroprotective effects through modulation of inflammatory responses in neuronal cells .
  • Synthesis and Testing : An investigation into the synthesis of related dihydropyridine derivatives demonstrated their effectiveness in inhibiting specific enzymatic activities linked to cancer progression .

Properties

Molecular Formula

C20H29N3O5

Molecular Weight

391.5 g/mol

IUPAC Name

ethyl 4-[4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)pyridine-3-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H29N3O5/c1-4-27-20(26)22-9-7-21(8-10-22)18(24)17-14(2)12-15(3)23(19(17)25)13-16-6-5-11-28-16/h12,16H,4-11,13H2,1-3H3

InChI Key

ONBGUKLDOCACNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=C(N(C2=O)CC3CCCO3)C)C

Origin of Product

United States

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